molecular formula C17H19FN4O4 B1676072 Marbofloxacin CAS No. 115550-35-1

Marbofloxacin

Cat. No.: B1676072
CAS No.: 115550-35-1
M. Wt: 362.4 g/mol
InChI Key: BPFYOAJNDMUVBL-UHFFFAOYSA-N
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Description

Marbofloxacin is a third-generation fluoroquinolone antibiotic, primarily used in veterinary medicine. It is a carboxylic acid derivative and is known for its broad-spectrum bactericidal activity. This compound is effective against a variety of Gram-negative and Gram-positive bacteria, making it a valuable tool in treating infections in animals .

Mechanism of Action

Target of Action

Marbofloxacin is a third-generation fluoroquinolone antibiotic . The primary target of this compound is bacterial DNA gyrase , an enzyme that is essential for replication, transcription, and repair of bacterial DNA .

Mode of Action

This compound’s mode of action is believed to be similar to other fluoroquinolones. It impairs the function of bacterial DNA gyrase, which results in rapid bactericidal activity . This impairment prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacterial cells cannot replicate, leading to their death .

Biochemical Pathways

This compound affects the biochemical pathway related to bacterial DNA replication . By inhibiting DNA gyrase, it disrupts the supercoiling process, which is necessary for DNA replication and transcription . This disruption leads to the cessation of these processes, resulting in the death of the bacterial cells .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). . After administration, this compound is absorbed and distributed throughout the body. The elimination half-life of this compound is approximately 5.12 to 5.55 hours . These properties influence the bioavailability of this compound, determining its effectiveness in treating infections .

Result of Action

The result of this compound’s action is the death of bacterial cells . By inhibiting DNA gyrase, this compound prevents the replication and transcription of bacterial DNA . This leads to the cessation of these processes, resulting in the death of the bacterial cells . This compound is a broad-spectrum bactericidal agent, effective against many gram-negative bacilli and cocci .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by factors such as the presence of other medications, the health status of the patient, and the specific strain of bacteria .

Biochemical Analysis

Biochemical Properties

Marbofloxacin interacts with various enzymes and proteins in biochemical reactions. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are not fully annotated and are scheduled to be researched soon .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented and are scheduled to be researched soon .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . The specific details of these interactions and any effects on metabolic flux or metabolite levels are not fully documented and are scheduled to be researched soon .

Transport and Distribution

It is known to interact with various transporters or binding proteins . The specific details of these interactions and any effects on its localization or accumulation are not fully documented and are scheduled to be researched soon .

Subcellular Localization

It is known to have targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific details of these processes are not fully documented and are scheduled to be researched soon .

Chemical Reactions Analysis

Marbofloxacin undergoes various chemical reactions, including:

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFYOAJNDMUVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046600
Record name Marbofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115550-35-1
Record name Marbofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115550-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marbofloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marbofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11426
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Marbofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MARBOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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